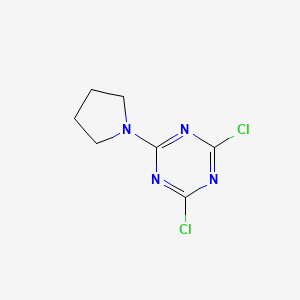

2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine

Description

2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine is a monosubstituted triazine derivative synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with pyrrolidine. These compounds share a common synthetic pathway involving sequential substitution of chlorine atoms on the triazine core, enabling diverse applications in coordination chemistry, antimicrobial agents, and UV absorbers .

Properties

IUPAC Name |

2,4-dichloro-6-pyrrolidin-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N4/c8-5-10-6(9)12-7(11-5)13-3-1-2-4-13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWWVJLPSHEQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine typically involves the nucleophilic substitution of 2,4-dichloro-1,3,5-triazine with pyrrolidine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions. Common reagents used in this synthesis include pyrrolidine and a suitable base, such as triethylamine, to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of substituted triazines.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Pyrrolidine, triethylamine, and other nucleophiles.

Coupling Reactions: Palladium catalysts, boronic acids, and suitable solvents like toluene or DMF.

Major Products Formed:

- Substituted triazines with various functional groups depending on the nucleophile used.

- Complex heterocyclic compounds through coupling reactions.

Scientific Research Applications

2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Physical and Structural Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 2,4-Dichloro-6-(piperidin-1-yl)-triazine | 232.09 | 90–91 | Six-membered amine ring; no heteroatom |

| 2,4-Dichloro-6-(morpholin-4-yl)-triazine | 234.07 | 159–160 | Six-membered ring with oxygen atom |

| 2,4-Dichloro-6-(4-methoxyphenyl)-triazine | 256.09 | Not reported | Aromatic substituent; methoxy group |

- The morpholine derivative’s higher mp suggests stronger crystal lattice interactions due to polar O-atom .

- Aryl-substituted analogs (e.g., 4-methoxyphenyl) exhibit extended conjugation, enhancing UV absorption properties .

Research Findings and Key Insights

Substituent Effects :

- Electron-donating groups (e.g., morpholine’s O-atom) increase triazine reactivity in substitution reactions compared to piperidine .

- Aryl groups enhance UV absorption, while aliphatic amines favor coordination or biological activity .

Structural Flexibility: The dihedral angle between triazine and substituent rings (e.g., 87.56° in a eugenol-derived analog) impacts molecular packing and stability .

Safety and Handling :

- Decyloxy-substituted triazines require strict storage conditions (dry, sealed), though pyrrolidine analogs’ toxicity data remain unreported .

Biological Activity

2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological effects, including antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C7H8Cl2N4

- Molecular Weight : 235.07 g/mol

- CAS Number : Not specifically listed in the sources but can be derived from the structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazine compounds show promising antimicrobial effects against various pathogens. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against certain triazine derivatives .

- Escherichia coli : Similar studies indicated varying efficacy against Gram-negative bacteria .

The presence of the pyrrolidinyl group enhances the compound's interaction with bacterial cell membranes, potentially increasing its efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Viability Assays : In vitro studies using A549 human lung cancer cells showed that the compound significantly reduced cell viability. The compound's cytotoxicity was compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | Viability Reduction (%) | Control |

|---|---|---|---|

| This compound | A549 | 63.4% | Cisplatin |

| Other derivatives | A549 | 21.2% - 47.7% | Various |

The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with nucleic acid synthesis and disrupt cellular processes in pathogens and cancer cells. The triazine ring structure is known to interact with DNA and RNA synthesis pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of triazine derivatives against resistant strains of bacteria:

- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- The structure–activity relationship (SAR) indicated that modifications on the pyrrolidine ring could enhance antibacterial properties.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of triazine compounds:

- A series of experiments showed that substituents on the triazine ring influenced cytotoxicity against lung cancer cells.

- The study highlighted the importance of functional groups in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.